N,N''-Bis(3-propylphenyl)guanidine
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Overview
Description
N,N’'-Bis(3-propylphenyl)guanidine: is a guanidine derivative characterized by the presence of two 3-propylphenyl groups attached to the nitrogen atoms of the guanidine moiety. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Guanylation of Amines: One common method involves the guanylation of aromatic amines with cyanamides in the presence of catalysts like scandium triflate under mild conditions.
Thiourea Derivatives: Another approach uses thiourea derivatives as guanidylating agents.
Copper-Catalyzed Cross-Coupling: This method involves the use of copper catalysts to facilitate the reaction between amines and carbodiimides.
Industrial Production Methods: Industrial production often employs scalable and efficient catalytic processes, such as the use of lanthanide amides or ytterbium triflate, to achieve high yields under mild conditions .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Guanidines can undergo oxidation reactions, often leading to the formation of urea derivatives.
Reduction: Reduction reactions can convert guanidines into amines.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with guanidines.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles like amines or alcohols can react with guanidines under basic conditions.
Major Products:
Oxidation: Urea derivatives.
Reduction: Amines.
Substitution: Various substituted guanidines.
Scientific Research Applications
Chemistry: N,N’'-Bis(3-propylphenyl)guanidine is used as a reagent in organic synthesis, particularly in the formation of complex guanidine derivatives .
Biology: In biological research, guanidines are studied for their interactions with nucleic acids and proteins due to their ability to form hydrogen bonds and their high basicity .
Medicine: Guanidines, including N,N’'-Bis(3-propylphenyl)guanidine, are investigated for their potential as kinase inhibitors and DNA minor groove binders .
Industry: In industrial applications, guanidines are used as catalysts and intermediates in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of N,N’'-Bis(3-propylphenyl)guanidine involves its ability to form stable hydrogen bonds and interact with aromatic systems. This interaction is facilitated by the planarity and high basicity of the guanidine moiety, which allows it to engage in resonance and delocalize positive charges . These properties enable the compound to bind to molecular targets such as nucleic acids and proteins, influencing their structure and function .
Comparison with Similar Compounds
- N,N’'-Bis(tert-butoxycarbonyl)guanidine
- N,N’'-Bis(benzyl)guanidine
- N,N’'-Bis(phenyl)guanidine
Comparison:
- N,N’'-Bis(3-propylphenyl)guanidine is unique due to the presence of the 3-propylphenyl groups, which provide distinct steric and electronic properties compared to other guanidines .
- N,N’'-Bis(tert-butoxycarbonyl)guanidine has bulky tert-butoxycarbonyl groups, making it less reactive in certain conditions .
- N,N’'-Bis(benzyl)guanidine and N,N’'-Bis(phenyl)guanidine have different aromatic substituents, affecting their interaction with biological targets and their solubility in various solvents .
Properties
CAS No. |
128413-37-6 |
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Molecular Formula |
C19H25N3 |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
1,2-bis(3-propylphenyl)guanidine |
InChI |
InChI=1S/C19H25N3/c1-3-7-15-9-5-11-17(13-15)21-19(20)22-18-12-6-10-16(14-18)8-4-2/h5-6,9-14H,3-4,7-8H2,1-2H3,(H3,20,21,22) |
InChI Key |
KTLUTBQGBABJDU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=CC=C1)NC(=NC2=CC=CC(=C2)CCC)N |
Origin of Product |
United States |
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